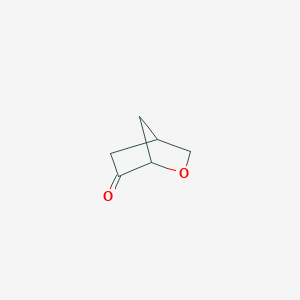
2-Oxabicyclo(2.2.1)heptan-6-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxabicyclo(2.2.1)heptan-6-on”, also known as “7-Oxabicyclo[2.2.1]heptane” or “1,4-Epoxycyclohexane”, is an organic compound . It’s a type of oxabicycloheptane, which are cyclic ethers that are important intermediates in chemical processes such as combustion, photochemical oxidation, and biological degradation of hydrocarbons .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A key synthesis step for related compounds involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Molecular Structure Analysis
The molecular structure of 7-oxabicyclo[2.2.1]heptane has been analyzed using density functional methods . The compound has a molecular weight of 98.14 and its empirical formula is C6H10O . The InChI key for this compound is YPWFNLSXQIGJCK-OLQVQODUSA-N .
Chemical Reactions Analysis
Bicyclic epoxides like 7-oxabicyclo[2.2.1]heptane are formed as intermediates in the synthesis of natural products with biological interest . They are also used as templates to achieve stereoselective functional groups for the synthesis of many natural products .
Physical And Chemical Properties Analysis
7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) . Its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, have been calculated using density functional methods .
Wissenschaftliche Forschungsanwendungen
Cantharidin and Analogues
Cantharidin: , a natural compound found in blister beetles, has been used in traditional medicine for its antitumor properties. Researchers have explored derivatives of 7-oxabicyclo[2.2.1]heptan-2-one as potential analogues to cantharidin. These derivatives exhibit promising cytotoxic effects against cancer cells, making them interesting candidates for further investigation .
Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes
Monoterpenoids derived from 7-oxabicyclo[2.2.1]heptan-2-one have been studied for their antimicrobial and anti-inflammatory activities. These compounds show potential as natural alternatives for drug development in infectious diseases and inflammatory conditions .
Sesquiterpenoid 7-Oxabicyclo[2.2.1]heptanes
Sesquiterpenoids containing the 7-oxabicyclo[2.2.1]heptane scaffold have been investigated for their biological activities. Some exhibit antifungal, antiviral, or insecticidal properties. Researchers continue to explore their potential applications in agriculture and medicine .
Diterpenoid 7-Oxabicyclo[2.2.1]heptanes and Prostaglandin Analogues
Diterpenoids derived from 7-oxabicyclo[2.2.1]heptan-2-one have been synthesized and evaluated for their effects on inflammation and pain. These compounds may act as prostaglandin analogues, influencing pathways related to pain perception and inflammation .
Triterpenoid 7-Oxabicyclo[2.2.1]heptanes
Triterpenoids based on the 7-oxabicyclo[2.2.1]heptane core have been explored for their potential as anti-inflammatory agents. Their unique structure offers opportunities for modulating immune responses and targeting specific pathways involved in inflammation .
Carotenoids with 7-Oxabicyclo[2.2.1]heptyl End Groups
Researchers have synthesized carotenoid derivatives incorporating the 7-oxabicyclo[2.2.1]heptane moiety. These compounds may find applications in food science, cosmetics, and as antioxidants due to their unique structural features .
Reductive Ethereal Ring Opening
The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond of the 7-oxabicyclo[2.2.1]heptanes. Other routes, such as retro-Claisen, retro-Diekmann, and Grob fragmentations, have also been explored for the synthesis of derivatives .
Safety and Hazards
7-Oxabicyclo[2.2.1]heptane is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It has a flash point of 13 °C and is recommended to be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Zukünftige Richtungen
The use of 7-oxabicyclo[2.2.1]heptane and similar compounds as bioisosteres in drug discovery projects suggests potential future directions in medicinal chemistry and agrochemistry . The development of new synthesis methods and the exploration of novel structures with improved physicochemical profiles are areas of ongoing research .
Wirkmechanismus
Mode of Action
The mode of action of 2-Oxabicyclo(22It is known that the compound can be synthesized through the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules .
Biochemical Pathways
The biochemical pathways affected by 2-Oxabicyclo(22The compound is known to be a useful chiron for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
The specific molecular and cellular effects of 2-Oxabicyclo(22It is known that 7-oxanorbornane derivatives are found in nature, some of which have interesting biological properties . This suggests that 2-Oxabicyclo(2.2.1)heptan-6-on may have similar bioactive effects.
Action Environment
It is known that the compound can be synthesized under a variety of conditions, suggesting that its action may be influenced by environmental factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRCTUGTARZBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo(2.2.1)heptan-6-on | |
CAS RN |
34108-25-3 |
Source


|
| Record name | 2-oxabicyclo[2.2.1]heptan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

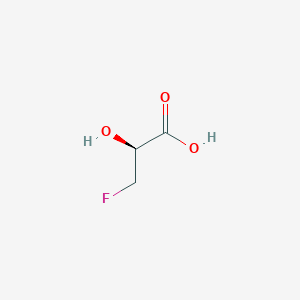
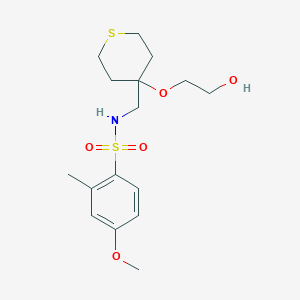
![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)
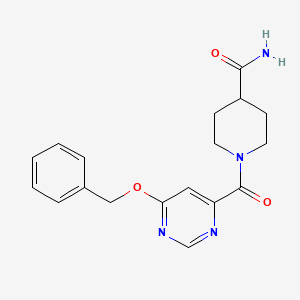
![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)

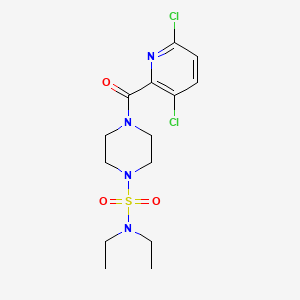

![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)



